![molecular formula C9H11N7 B1449231 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine CAS No. 1501212-56-1](/img/structure/B1449231.png)
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine
Overview
Description
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine, also known as TPA023, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPA023 belongs to the class of pyrazolo-triazolopyrimidine compounds, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Antiviral and Antimicrobial Activities
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been synthesized as potential antiviral and antimicrobial agents . Some of the synthesized compounds exhibited cytotoxicity and promising antiviral activity . They also demonstrated antibacterial and/or antifungal activities .
Medicinal Chemistry Building Blocks
The compound is part of the piperazine-fused triazoles, which are considered important building blocks in medicinal chemistry . These compounds have been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .
Energetic Materials
Some derivatives of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized . These materials have good thermal stabilities and comparable detonation properties, highlighting their application potential as energetic materials .
Synthesis of Carbonitriles
A series of novel 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile and aryl aldehydes . This method offers short reaction times, good yields, high selectivity, and operational simplicity .
BRD4 Inhibitors
Structural modifications of 4,5-dihydro-[1,2,4]triazolo[4,3-f]pteridine derivatives have been studied as BRD4 inhibitors . BRD4 is a key epigenetic regulator in cancer, and the development of small molecule BRD4 protease inhibitors has been a hot spot in the field of medical research .
Anticancer and Antibiotic Activities
The 1,2,4-triazolopyrimidines have attracted growing interest due to their important pharmaceutical properties . They appear in a variety of synthetic pharmacophores which possess anti-parasitic, antimicrobial, anticancer, and antibiotic activities .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neural signaling, and hormone regulation.
Mode of Action
It is known that similar compounds can interact with their target enzymes, inhibiting their activity and leading to changes in the biochemical processes they regulate .
Biochemical Pathways
These could include metabolic pathways, signaling pathways, and hormone synthesis pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions within the body.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
properties
IUPAC Name |
4-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N7/c10-9-11-2-1-7(13-9)15-3-4-16-6-12-14-8(16)5-15/h1-2,6H,3-5H2,(H2,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXFQJGVPROYBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CN1C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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